molecular formula C10H13Cl2NO B3082785 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride CAS No. 1134345-22-4

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride

Cat. No.: B3082785
CAS No.: 1134345-22-4
M. Wt: 234.12 g/mol
InChI Key: ORUXFIPLDXTDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is known for its unique structure, which includes a cyclopropane ring and a chlorophenoxy group, making it a valuable asset in scientific advancements.

Preparation Methods

The synthesis of 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol. This intermediate is then reacted with cyclopropanamine under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, forming different substituted products

Scientific Research Applications

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    1-Methylcyclopropanamine hydrochloride: This compound has a similar cyclopropane ring but lacks the chlorophenoxy group, resulting in different chemical and biological properties.

    1-(2-Chlorophenyl)cyclopropanamine hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.

    1-(4-Chlorophenyl)cyclopropanamine hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopropane ring and the chlorophenoxy group, which contribute to its diverse applications and biological activities.

Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUXFIPLDXTDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.